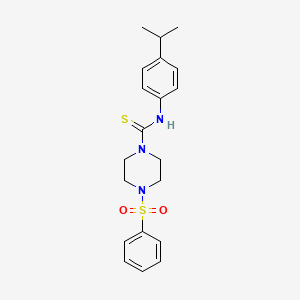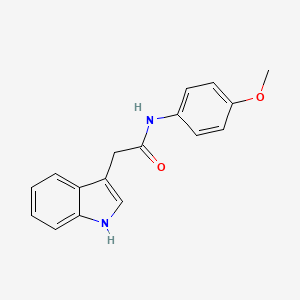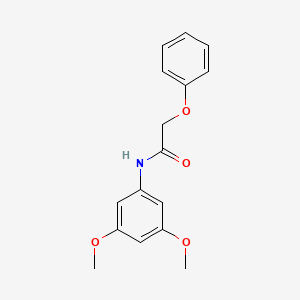![molecular formula C16H16O4S B5761563 methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate, also known as MSB, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a member of the benzoate ester family and has a molecular weight of 318.38 g/mol.
作用机制
Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate works by selectively modifying specific amino acid residues in proteins, which leads to changes in protein structure and function. This modification occurs through the formation of a covalent bond between the sulfonyl group of this compound and the amino acid residue of the protein. This modification can affect protein-protein interactions, enzymatic activity, and cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and proteases. Physiologically, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the major advantages of using methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in lab experiments is its selectivity. This compound can selectively modify specific amino acid residues in proteins, which allows for precise control over protein structure and function. Another advantage is its cost-effectiveness, as the synthesis method for this compound is relatively simple and inexpensive. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations.
未来方向
There are several future directions for the use of methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in scientific research. One direction is the development of new drugs and therapies for diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of protein-protein interactions and their role in various cellular processes. Additionally, this compound could be used in the development of new tools and techniques for protein engineering and biotechnology.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its selectivity and cost-effectiveness make it a viable compound for lab experiments, and its ability to selectively modify specific amino acid residues in proteins allows for precise control over protein structure and function. With further research and development, this compound could have significant implications for the development of new drugs and therapies and the study of protein-protein interactions.
合成方法
The synthesis of methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves the reaction of 4-methylbenzenesulfonyl chloride with methyl 4-hydroxybenzoate in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 95%. This synthesis method is relatively simple and cost-effective, making this compound a viable compound for scientific research.
科学研究应用
Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the study of protein-protein interactions. This compound can be used as a probe to identify and study protein-protein interactions due to its ability to selectively modify specific amino acid residues in proteins. This compound has also been used in the development of new drugs and therapies for diseases such as cancer, Alzheimer's, and Parkinson's.
属性
IUPAC Name |
methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-3-9-15(10-4-12)21(18,19)11-13-5-7-14(8-6-13)16(17)20-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVZIOEOVDTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)

![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)


amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)



![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)